1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine
Description
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine is a substituted azetidine derivative characterized by two distinct aromatic substituents: a 3-benzyloxybenzoyl group at position 1 and a 4-methoxybenzenesulfonyl group at position 3 of the azetidine ring. The azetidine core provides conformational rigidity, while the substituents modulate electronic and steric properties, influencing solubility, bioavailability, and target binding .
Synthetic routes for analogous azetidine derivatives often involve multi-step reactions, including hydrazide coupling, sulfonylation, and cyclization. For example, hydrazide intermediates (e.g., ethyl benzimidazole acetate derivatives) are common precursors for constructing functionalized azetidines .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-29-20-10-12-22(13-11-20)31(27,28)23-15-25(16-23)24(26)19-8-5-9-21(14-19)30-17-18-6-3-2-4-7-18/h2-14,23H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUHBZCGFRBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
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Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a benzyl halide can react with a phenol derivative in the presence of a base to form the benzyloxy group.
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Attachment of the Benzoyl Group: : The benzoyl group can be introduced through Friedel-Crafts acylation, where a benzoyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.
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Sulfonylation: : The methoxybenzenesulfonyl group can be added by reacting the azetidine derivative with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine can undergo various types of chemical reactions:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step reactions that include the formation of the azetidine ring and the introduction of the benzyloxy and methoxybenzenesulfonyl groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Biological Applications
This compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study : A study demonstrated that azetidine derivatives were effective against leukemia cell lines, with some compounds achieving over 80% inhibition in cell proliferation assays .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain structural modifications can enhance its efficacy against bacterial strains.
- Case Study : A series of related compounds were tested against Mycobacterium tuberculosis, showing notable inhibitory effects . The introduction of specific functional groups has been linked to improved activity against resistant strains.
Neuroprotective Effects
Emerging evidence suggests that azetidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Case Study : In vitro studies have shown that compounds with similar scaffolds can inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders . This suggests a potential role in developing treatments for conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the benzoyl and benzenesulfonyl groups can significantly influence the compound's biological activity.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Alkyl substitutions | Enhanced antimicrobial activity |
| Hydroxyl groups | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxybenzenesulfonyl groups can influence its binding affinity and specificity through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of azetidine derivatives based on substituent patterns, synthetic pathways, and inferred properties.
Key Findings
The 3-benzyloxybenzoyl group increases steric bulk and lipophilicity, which may affect membrane permeability but reduce aqueous solubility relative to simpler acyl groups .
Synthetic Complexity
- The target compound requires precise regioselective functionalization of the azetidine ring, contrasting with thiazolidine derivatives (), which form via simpler condensations .
- Silicon-mediated protection strategies (as in ) are absent in the target’s synthesis, suggesting divergent approaches to sulfonyl group introduction .
Therapeutic Potential Unlike azetidine-2-one derivatives (), which exhibit antimicrobial activity, the target’s aromatic sulfonyl and benzoyl groups align more with kinase inhibitor scaffolds (e.g., JAK inhibitors in ) .
Biological Activity
1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, biological activity, and related research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Benzyloxy and methoxy substituents : These functional groups enhance solubility and may influence biological activity.
The molecular formula is , with a molecular weight of approximately 357.41 g/mol.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a study on benzoxazole derivatives demonstrated significant antibacterial effects against Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 7.81 to 250 µg/mL .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on related compounds has shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate cancer cells (PC3). The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed in related compounds. For instance, piperazine derivatives have demonstrated inhibition of human acetylcholinesterase, which is crucial for neurotransmission. This suggests that similar derivatives may interact with key biological pathways, potentially leading to therapeutic applications in neurodegenerative diseases .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzoxazole Derivative A | 7.81 | Bacillus subtilis |
| Benzoxazole Derivative B | 15.63 | Escherichia coli |
| Compound Similar to 1-[3-(benzyloxy)...] | TBD | TBD |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzoxazole Derivative C | 10 | MCF-7 |
| Benzoxazole Derivative D | 25 | A549 |
| 1-[3-(benzyloxy)...] | TBD | TBD |
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial properties of various benzoxazole derivatives, it was found that certain compounds exhibited significant activity against C. albicans. The study highlighted the importance of substituent variation in enhancing antimicrobial efficacy, providing a basis for further exploration of similar structures like azetidine derivatives .
Case Study 2: Anticancer Research
A recent investigation into compounds with azetidine structures revealed promising anticancer activity. The study focused on the effect of substituents on cell viability in multiple cancer cell lines, indicating that specific modifications could lead to enhanced selectivity for cancer cells over normal cells. This suggests potential for developing targeted therapies based on the azetidine scaffold .
Q & A
Advanced Question
- Selectivity Screening : Compare IC50 in target vs. off-target cells (e.g., cardiomyocytes) .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce hERG channel binding .
- In Silico Tox Prediction : Use Derek Nexus or ProTox-II to flag mutagenicity risks .
How can cross-disciplinary approaches enhance applications beyond medicinal chemistry?
Advanced Question
- Materials Science : Incorporate into MOFs for catalytic sulfonation reactions .
- Chemical Biology : Conjugate with fluorescent tags (e.g., FITC) to track cellular uptake .
Validation : TEM for MOF structural analysis and confocal microscopy for imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
